ethyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate
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Overview
Description
Ethyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both indole and oxadiazole moieties in the structure makes this compound particularly interesting for research in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of substituted benzophenone hydrazide with ethyl chloroacetate in the presence of anhydrous potassium carbonate in dry acetone. The reaction mixture is refluxed for several hours, followed by cooling and solvent removal by distillation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and receptors, leading to the inhibition of their activity. This compound can also induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(5-(4-fluorophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl)acetate
- Ethyl (5-(2-ethoxy-2-oxoethyl)sulfanyl)-2,4-dinitrophenylacetate
- Ethyl (4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanylacetate
Uniqueness
Ethyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate is unique due to the presence of both indole and oxadiazole moieties, which confer distinct biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
ethyl 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-3-14-17-18-16(22-14)13-9-11-7-5-6-8-12(11)19(13)10-15(20)21-4-2/h5-9H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPYCEYOFUNJAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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